molecular formula C10H14N2O2 B2935492 3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine CAS No. 2175978-36-4

3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine

Cat. No. B2935492
CAS RN: 2175978-36-4
M. Wt: 194.234
InChI Key: VUNLWJDAPIWQNN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine” includes a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and an oxolane (tetrahydrofuran) ring, which is a five-membered ring with one oxygen atom .


Physical And Chemical Properties Analysis

“3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine” is a compound with a molecular weight of 194.234. Unfortunately, specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature .

Scientific Research Applications

Pharmacological Research

Pyridazine derivatives, including 3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine, are known for their wide range of pharmacological activities. They have been studied for potential use as antimicrobial , antidepressant , anti-hypertensive , and anticancer agents . The pyridazine scaffold is considered a ‘privileged structure’ in medicinal chemistry, meaning it’s a core component that’s often associated with biological activity .

Drug Discovery

The pyridazine ring is present in some commercially available drugs, making it a valuable target in drug discovery programs. Researchers are interested in pyridazine-based systems for their numerous practical applications, including the development of new therapeutic agents .

Agrochemical Development

Pyridazinone derivatives, which are closely related to pyridazine compounds, have been utilized as herbicides and pesticides . Compounds like 3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine can be modified to enhance their efficacy as agrochemicals .

properties

IUPAC Name

3-methyl-6-(oxolan-2-ylmethoxy)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-8-4-5-10(12-11-8)14-7-9-3-2-6-13-9/h4-5,9H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNLWJDAPIWQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine

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